{[4-(2-Methoxyphenoxy)but-2-YN-1-YL]sulfamoyl}dimethylamine
Description
{[4-(2-Methoxyphenoxy)but-2-YN-1-YL]sulfamoyl}dimethylamine is a synthetic organic compound featuring a sulfamoyl group (-SO₂NH₂) linked to a dimethylamine moiety (-N(CH₃)₂) and a 4-(2-methoxyphenoxy)but-2-yn-1-yl chain. The dimethylamine group could influence solubility and basicity, affecting pharmacokinetic properties such as absorption and distribution.
Properties
IUPAC Name |
1-[4-(dimethylsulfamoylamino)but-2-ynoxy]-2-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-15(2)20(16,17)14-10-6-7-11-19-13-9-5-4-8-12(13)18-3/h4-5,8-9,14H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCPLPMTSNUYTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC#CCOC1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of {[4-(2-Methoxyphenoxy)but-2-YN-1-YL]sulfamoyl}dimethylamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the but-2-ynoxy intermediate: This step involves the reaction of an appropriate alkyne with a suitable halide under basic conditions.
Introduction of the dimethylsulfamoylamino group: This step involves the reaction of the but-2-ynoxy intermediate with dimethylsulfamoyl chloride in the presence of a base.
Coupling with methoxybenzene: The final step involves the coupling of the intermediate with methoxybenzene under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
{[4-(2-Methoxyphenoxy)but-2-YN-1-YL]sulfamoyl}dimethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylsulfamoylamino group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
{[4-(2-Methoxyphenoxy)but-2-YN-1-YL]sulfamoyl}dimethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {[4-(2-Methoxyphenoxy)but-2-YN-1-YL]sulfamoyl}dimethylamine involves its interaction with specific molecular targets. The dimethylsulfamoylamino group can interact with enzymes and proteins, inhibiting their activity. This interaction often involves the formation of hydrogen bonds and van der Waals forces, leading to changes in the conformation and function of the target molecules. The methoxybenzene moiety can also participate in π-π interactions with aromatic residues in proteins, further enhancing its binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound, we compare it structurally and functionally with analogous sulfamoyl-containing derivatives. Key differences lie in substituent groups, backbone flexibility, and electronic properties, which collectively impact biological activity and physicochemical behavior.
Structural and Functional Analysis
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide () Structure: Features a bromo-morpholinylpyrimidine core and a bulky trimethylbenzenesulfonamide group. Comparison: The morpholinylpyrimidine moiety introduces hydrogen-bonding capacity and bulkiness, contrasting with the alkyne-linked methoxyphenoxy group in the target compound. This difference likely alters target selectivity and metabolic stability. Hypothesized Properties: Higher molecular weight (~600 g/mol) and increased steric hindrance may reduce membrane permeability compared to the target compound.
C F2, C F3, C F4 () Structures: These derivatives incorporate isoxazole (C F2, C F3) or thiazole (C F4) rings attached to the sulfamoyl group. The target compound’s methoxyphenoxy group offers similar aromaticity but lacks heteroatoms, which may reduce polar interactions.
23,3’-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(propan-2-ol) Derivatives () Structure: Contains dual propan-2-ol and ethylazanediyl groups linked to methoxyphenoxy. Comparison: The ethylazanediyl spacer increases flexibility compared to the rigid alkyne in the target compound. This flexibility might enhance conformational adaptability but reduce binding specificity.
Data Table: Structural and Predicted Properties
Key Findings
- Rigidity vs.
- Heterocyclic Influence: Isoxazole/thiazole-containing analogs () exhibit stronger dipole interactions, whereas the target compound’s methoxyphenoxy group prioritizes lipophilicity over polar binding.
- Steric Effects : Bulky substituents in morpholinylpyrimidine derivatives () may hinder target engagement compared to the more compact target compound.
Research Methodology and Tools
While explicit data on the target compound’s synthesis or testing is absent in the evidence, structural comparisons rely on crystallographic tools like SHELXL () and docking software such as AutoDock (). These tools enable resolution of molecular geometries and predictive binding studies, which are critical for rational drug design.
Biological Activity
The compound {[4-(2-Methoxyphenoxy)but-2-YN-1-YL]sulfamoyl}dimethylamine is a sulfonamide derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H17N1O3S
This compound features a sulfamoyl group, which is known for its role in various pharmacological activities, particularly as antibacterial agents.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activities. The sulfamoyl moiety is crucial for the inhibition of bacterial dihydropteroate synthase, an enzyme involved in folate synthesis. This mechanism disrupts bacterial growth and proliferation, making it a target for antibiotic development.
Table 1: Antimicrobial Activity of Sulfonamide Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| This compound | K. pneumoniae | 8 µg/mL |
Anti-inflammatory Effects
In addition to antimicrobial properties, sulfonamides have been noted for their anti-inflammatory effects. Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines, which are pivotal in the pathogenesis of various inflammatory diseases.
Case Study: Inhibition of Cytokine Production
A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in interleukin-6 (IL-6) levels, indicating its potential use in treating inflammatory conditions.
The biological activity of this compound can be attributed to its structural features that allow it to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The sulfamoyl group mimics para-amino benzoic acid (PABA), inhibiting bacterial folate synthesis.
- Cytokine Modulation : The compound can modulate immune responses by affecting cytokine signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
